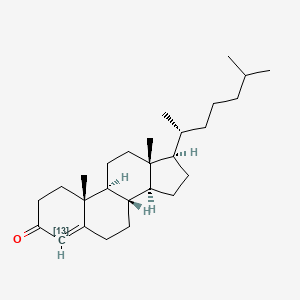

4-Cholesten-3-one-4-13C

説明

4-Cholesten-3-one-4-13C is a useful research compound. Its molecular formula is C27H44O and its molecular weight is 385.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 4-Cholesten-3-one-4-13C are enzymes involved in lipid metabolism and cholesterol transporters . It has been found to decrease the mRNA expression of enzymes such as ACC1, FASN, SCD1, and HMGCR, which are involved in lipogenesis and cholesterol synthesis . Additionally, this compound increases the expression of ABCG1 and ABCA1, transporters involved in cholesterol efflux .

Mode of Action

This compound interacts with its targets by altering lipid metabolism and membrane raft integrity . It reduces lipogenesis and enhances LXR-dependent cholesterol transporters . This compound is highly mobile in membranes and influences cholesterol flip-flop and efflux .

Biochemical Pathways

This compound affects the lipid metabolism pathway. It decreases the expression of enzymes involved in lipogenesis and cholesterol synthesis, such as ACC1, FASN, SCD1, and HMGCR . It also enhances the expression of ABCG1 and ABCA1, transporters involved in cholesterol efflux . These changes disrupt the integrity of membrane rafts, which are plasma membrane microdomains enriched in cholesterol and sphingolipids .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its production and purification. It is produced directly from cholesterol oxidase (COD) using an aqueous/organic two-phase system . This process simplifies and accelerates the production, benefiting the subsequent separation and purification process .

Result of Action

The action of this compound results in decreased cell viability and migration capacity . It disrupts membrane rafts, which serve as platforms for signaling regulation in cancer cells . This disruption is due to the alteration of LXR-dependent lipid metabolism without increasing lipogenesis . The compound exerts promising antitumor activity by altering lipid metabolism in breast cancer cells .

Action Environment

The action of this compound is influenced by environmental factors. The bioconversion of cholesterol into this compound most likely takes place at the interface of the aqueous/organic biphasic system . The compound is water-soluble and may spread in water systems . It is also known to be highly mobile in membranes, influencing cholesterol flip-flop and efflux .

生化学分析

Biochemical Properties

4-Cholesten-3-one-4-13C plays a significant role in biochemical reactions as an intermediate oxidation product of cholesterol. It is primarily metabolized in the liver, where it interacts with various enzymes and proteins. One of the key enzymes involved is cholesterol oxidase, which catalyzes the oxidation of cholesterol to this compound. This compound is highly mobile within cell membranes, influencing cholesterol flip-flop and efflux. It interacts with membrane proteins and lipids, affecting membrane fluidity and function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In cancer cells, such as breast cancer cell lines MCF-7 and MDA-MB-231, it decreases cell viability and alters membrane raft-localized epidermal growth factor receptor expression by reducing lipogenesis and enhancing liver X receptor-dependent cholesterol transporters . This compound also disrupts membrane rafts and inhibits cell migration, demonstrating its potential as an antitumor agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. It promotes the generation of reactive oxygen species, which transiently activate AMP-activated protein kinase alpha1 and increase hypoxia-inducible factor 1 alpha expression . This leads to autophagy and the release of high mobility group box 1 from nuclei to cytoplasm, blocking nuclear translocation of hypoxia-inducible factor 1 alpha and activation of matrix metalloproteinases 2 and 9 . Additionally, this compound induces time-dependent phosphorylation of caveolin-1, Akt, and nuclear factor kappa B, affecting various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains in cells for over a day without extracellular acceptors, but is released more readily than cholesterol when acceptors are present . Over time, this compound induces autophagy and affects cellular signaling pathways, leading to long-term functional changes in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses have been shown to inhibit lung adenocarcinoma cell migration and invasion with minimal effects on cell viability . Higher doses may lead to increased reactive oxygen species generation and autophagy, potentially causing adverse effects . It is important to carefully monitor dosage to avoid toxicity and ensure therapeutic efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cholesterol oxidase and other enzymes involved in cholesterol metabolism . This compound influences lipogenesis by decreasing the expression of acetyl-CoA carboxylase 1, fatty acid synthase, and stearoyl-CoA desaturase 1 . It also enhances the expression of ATP-binding cassette transporters G1 and A1, promoting cholesterol efflux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is highly mobile within cell membranes, affecting membrane fluidity and function . The compound’s distribution is influenced by its interactions with liver X receptor-dependent cholesterol transporters, which facilitate its efflux from cells .

Subcellular Localization

This compound primarily localizes to cell membranes, where it interacts with membrane proteins and lipids . Its subcellular localization affects its activity and function, as it influences membrane fluidity and the organization of membrane rafts . The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific compartments or organelles .

生物活性

4-Cholesten-3-one-4-13C, a stable isotope-labeled derivative of cholestenone, has garnered attention for its biological activities, particularly in the context of cancer research and cholesterol metabolism. This article explores the compound's biological effects, mechanisms of action, and its potential therapeutic applications based on diverse scientific studies.

Molecular Characteristics:

- Molecular Formula: C₂₆H₄₄O

- Molecular Weight: 385.63 g/mol

- CAS Number: 68165-57-1

4-Cholesten-3-one is primarily known as an intermediate in cholesterol metabolism, being produced through the enzymatic oxidation of cholesterol. The introduction of the 13C isotope allows for tracing and quantification in metabolic studies, enhancing our understanding of lipid metabolism and its implications in disease states .

Cholesterol Metabolism

4-Cholesten-3-one plays a crucial role in cholesterol metabolism, influencing various cellular processes:

- It is highly mobile within cell membranes and can affect cholesterol flip-flop and efflux mechanisms.

- The compound has been shown to modulate membrane fluidity, which may impact cellular signaling pathways involved in cancer progression .

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent:

- Inhibition of Metastasis: A study demonstrated that low doses of 4-cholesten-3-one suppressed lung adenocarcinoma (ADC) metastasis by promoting reactive oxygen species (ROS) generation, which activated AMPK signaling pathways. This led to reduced migration and invasion of ADC cells both in vitro and in vivo .

- Lipidome Modification: Another investigation focused on triple-negative breast cancer (TNBC) cells (MDA-MB-231), showing that 4-cholesten-3-one altered the lipid profile, decreasing cell viability and migration when combined with chemotherapy agents like docetaxel. The compound was found to reduce expression levels of lipogenic enzymes critical for cancer cell proliferation .

Study on Lung Adenocarcinoma

In a pivotal study, researchers observed that treatment with 4-cholesten-3-one resulted in:

- Reduced Cell Migration: The compound significantly inhibited the migration of ADC cells with minimal impact on cell viability.

- Mechanistic Insights: The treatment induced translocation of proteins such as HMGB1 and HIF1α, which are known to play roles in tumor progression and metastasis. Additionally, it affected the phosphorylation status of Akt and NF-kB pathways .

Study on Breast Cancer Cells

A comprehensive analysis on MDA-MB-231 cells revealed:

- Cell Viability Reduction: After 24 hours of treatment with 4-cholesten-3-one alone or in combination with docetaxel, cell viability decreased by approximately 50% to 70%.

- Lipid Profile Changes: The treatment altered lipid composition, increasing sphingomyelin levels while decreasing ceramide levels, indicating a shift in lipid metabolism that could contribute to reduced cancer aggressiveness .

Data Tables

科学的研究の応用

Cancer Research

Mechanisms of Action

4-Cholesten-3-one has been shown to exhibit significant anti-cancer properties. Studies indicate that it can alter lipid metabolism in cancer cells, leading to reduced cell viability and migration. For instance, research involving the MDA-MB-231 triple-negative breast cancer cell line demonstrated that 4-cholesten-3-one, when used alone or in combination with docetaxel (TXT), significantly decreased the expression of key lipogenesis-related enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC) .

Case Study: Breast Cancer Cells

| Treatment | FASN Reduction | ACC Reduction | Cell Viability Reduction |

|---|---|---|---|

| 4-Cholesten-3-one | 38% | 56% | Significant |

| Docetaxel (TXT) | 50% | 57% | Significant |

| Combination (4Cone/TXT) | 20% | 30% | Greater impact |

This data suggests that the combination therapy enhances the therapeutic efficacy against aggressive cancer types.

Metastasis Inhibition

Lung Adenocarcinoma

In a study focused on lung adenocarcinoma (ADC), low doses of 4-cholesten-3-one were found to inhibit cell migration and invasion with minimal effects on cell viability. The mechanism involved the promotion of reactive oxygen species (ROS) generation and modulation of signaling pathways associated with metastasis .

Key Findings:

- Inhibition of Migration: Significantly reduced migration rates in ADC cells.

- ROS Generation: Induced ROS levels were linked to autophagy processes.

- Pathway Modulation: Altered phosphorylation states of Akt and NF-kB, which are critical for cancer progression.

Bile Acid Malabsorption Studies

4-Cholesten-3-one serves as a biomarker for assessing bile acid malabsorption, particularly through its metabolite 7α-hydroxy-4-cholesten-3-one (C4). Elevated levels of C4 in serum are indicative of bile acid malabsorption conditions such as chronic diarrhea and irritable bowel syndrome .

Diagnostic Applications:

| Condition | C4 Serum Levels |

|---|---|

| Chronic Diarrhea | Elevated |

| Irritable Bowel Syndrome | Elevated |

This application highlights the importance of 4-cholesten-3-one in clinical diagnostics and its potential role in managing gastrointestinal disorders.

Proteomics Research

As a chiral building block, 4-cholesten-3-one is utilized in proteomics research for synthesizing complex biomolecules. Its structural characteristics facilitate the development of novel compounds that can be used to study protein interactions and functions .

特性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOXRYYXRWJDKP-HLMQNULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH]C(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。